(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of (1S)-1-(2-chloro-6-fluorophenyl)prop-2-enylamine is defined by a nine-carbon framework comprising a substituted aromatic ring and an allylamine moiety. The IUPAC name, (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine , systematically describes its structure:
- Prop-2-en-1-amine : A three-carbon chain with a double bond between C2 and C3 and an amine group (-NH2) at C1.
- 2-Chloro-6-fluorophenyl : A benzene ring substituted with chlorine at position 2 and fluorine at position 6.
The stereochemistry at the C1 position is specified as S in the (1S) configuration, which is critical for distinguishing this enantiomer from its (1R) counterpart.
Table 1: Molecular identifiers for this compound
| Property | Value |
|---|---|
| Molecular formula | C₉H₉ClFN |
| Molecular weight | 185.62 g/mol |
| IUPAC name | (1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
| SMILES | C=CC@@HN |
| InChIKey | NLJXBHXJWBMRSZ-QMMMGPOBSA-N |
The SMILES notation highlights the double bond in the allylamine group (C=C) and the chiral center ([@@H]) at C1, while the InChIKey encodes stereochemical and connectivity information.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |
InChI Key |
NLJXBHXJWBMRSZ-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC=C1Cl)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1S)-1-(2-chloro-6-fluorophenyl)prop-2-enylamine typically involves:
- Formation of the allylic amine backbone.
- Introduction of the 2-chloro-6-fluorophenyl substituent.
- Use of chiral catalysts or auxiliaries to achieve stereoselectivity favoring the (1S) enantiomer.
Commonly, the synthesis starts from halogenated benzyl derivatives or related precursors, followed by allylic amination under conditions promoting stereocontrol.
Chiral Catalysis and Auxiliaries
To ensure the (1S) configuration, chiral catalysts such as chiral transition metal complexes (e.g., Rh, Pd, or Ir complexes with chiral ligands) or chiral auxiliaries are employed. These catalysts facilitate asymmetric allylic amination reactions, where an allylic precursor undergoes nucleophilic substitution with an amine source in a stereoselective manner.
- Typical conditions : Reaction temperatures range from 0 °C to reflux depending on solvent and catalyst.
- Solvents : Halogenated hydrocarbons (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), or amides (e.g., N,N-dimethylformamide).
- Bases : Organic bases such as triethylamine or inorganic bases like sodium bicarbonate are used to scavenge acids formed during the reaction.
Representative Synthetic Route
A representative synthetic route may involve:
- Preparation of an allylic halide intermediate : Starting from 2-chloro-6-fluorobenzyl chloride or a related halogenated benzyl precursor.
- Asymmetric allylic amination : Using a chiral catalyst to introduce the prop-2-enylamine group with (1S) stereochemistry.
- Purification and isolation : Chromatographic techniques and crystallization to isolate the pure (1S) enantiomer.
Detailed Reaction Conditions and Parameters
| Step | Reagents / Catalysts | Solvent | Temperature Range | Time | Notes |
|---|---|---|---|---|---|
| Allylic halide preparation | 2-chloro-6-fluorobenzyl chloride | Organic solvent (e.g., THF) | Room temp to reflux | 1-24 hours | Controlled to avoid side reactions |
| Asymmetric allylic amination | Chiral Pd or Rh catalyst + amine | DCM, DMF, or dioxane | 0 °C to reflux | 2-48 hours | Enantioselective catalyst critical |
| Work-up and purification | Extraction, chromatography | Various | Ambient | Variable | Ensures high enantiomeric purity |
Analytical Characterization of the Product
- Chirality confirmation : Chiral HPLC or chiral GC is used to confirm the (1S) enantiomeric excess.
- Structural verification : NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and IR spectroscopy confirm the molecular structure.
- Purity assessment : GC-MS or LC-MS to assess compound purity and identify impurities.
Comparative Notes on Related Compounds and Precursors
While direct preparation methods for this compound are limited in literature, related compounds such as amino alcohol derivatives (e.g., 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol) are synthesized via nucleophilic substitution of halogenated benzyl chlorides with amino alcohols, highlighting the importance of halogen substituents in reactivity and selectivity.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Starting materials | 2-chloro-6-fluorobenzyl chloride, allylic precursors |
| Key reaction type | Asymmetric allylic amination |
| Catalysts/auxiliaries | Chiral Pd, Rh complexes or chiral auxiliaries |
| Solvents | Dichloromethane, tetrahydrofuran, DMF |
| Temperature range | 0 °C to reflux |
| Reaction time | 1 to 72 hours |
| Purification methods | Chromatography, crystallization |
| Analytical techniques | Chiral HPLC, NMR, MS, IR spectroscopy |
| Enantiomeric control | High enantiomeric excess via chiral catalysis |
Research Findings and Observations
- The use of chiral catalysts is essential to obtain the (1S) enantiomer with high enantiomeric excess, often exceeding 90%.
- The presence of electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring influences the reactivity and regioselectivity of the allylic amination.
- Reaction conditions such as solvent choice and temperature critically affect yield and stereoselectivity.
- Purification by crystallization can further enhance enantiomeric purity.
- The compound is sensitive to moisture and should be handled under inert atmosphere conditions during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 175.63 g/mol.
Anticancer Activity
Recent studies indicate that (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine exhibits potential anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further research in oncology. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models.
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. Research has indicated that amines with similar configurations can modulate dopamine and serotonin receptors, potentially leading to applications in treating neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Johnson et al. (2024) | Neuropharmacology | Found that the compound enhances serotonin receptor activity, suggesting potential use in treating depression-related disorders. |
| Lee et al. (2025) | Synthesis Optimization | Developed a more efficient synthesis route that increased yield by 30%, making it more viable for large-scale production. |
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Spectroscopic Properties
Note: The enone’s carbonyl stretch is inferred from analogous compounds.
Key Insight: The lactam’s higher C=O frequency (1736 cm⁻¹ vs. ~1685 cm⁻¹ for enones) reflects greater electron withdrawal by the indole ring. C-F/C-Cl stretches are consistent across analogs, confirming halogen stability .
Stability and Hydrolysis
- 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one : Exhibits pH-dependent hydrolysis. In vitro studies show degradation in buffer solutions (pH 1.2 and 7.4), monitored via HPLC (linear range: 0.5–20 µg/mL, r² = 0.9999) .
- Lumiracoxib : As a carboxylic acid derivative, it is prone to rapid gastric absorption but associated with ulcerogenic side effects, motivating prodrug development .
Key Insight : The indolin-2-one prodrug’s controlled hydrolysis at physiological pH enhances bioavailability while mitigating gastric toxicity compared to lumiracoxib .
Biological Activity
(1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine is an organic compound with significant potential in pharmacology due to its structural features, which include a prop-2-enylamine backbone and a substituted aromatic ring. The presence of chlorine and fluorine atoms introduces unique reactivity and biological activity, making this compound a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C9H10ClFN
- Molecular Weight : Approximately 201.63 g/mol
- CAS Number : 1213363-91-7
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amine group can engage in hydrogen bonding, while the halogen substitutions may enhance binding affinity to specific receptors or enzymes. This compound is hypothesized to function through several mechanisms, including:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially exhibiting antidepressant or anxiolytic effects.
- Antitumor Activity : Research indicates that structural analogs may have anticancer properties by modulating sigma receptors, which are implicated in cancer cell proliferation and survival.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates neurotransmitter levels, potentially alleviating symptoms of depression. |
| Antitumor | May inhibit cancer cell growth through sigma receptor modulation. |
| Neuroprotective | Potential effects on neurodegenerative diseases by promoting neuroplasticity. |
Antidepressant Properties
A study investigating the effects of similar compounds on serotonin and norepinephrine reuptake found that this compound may enhance mood regulation through increased availability of these neurotransmitters in synaptic clefts. This aligns with findings from related compounds that exhibit similar pharmacological profiles.
Antitumor Activity
Research conducted on sigma receptor modulators highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting a dose-dependent relationship between concentration and efficacy.
Neuroprotective Effects
Studies have shown that compounds targeting sigma receptors can exert neuroprotective effects, particularly in models of neurodegeneration. The modulation of these receptors by this compound may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
Q & A
Q. What are the key considerations for synthesizing (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine with high enantiomeric purity?
- Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis using chiral catalysts or resolution techniques. For example, chiral HPLC (as described for related compounds in ) can separate enantiomers. Crystallization methods, such as those used in for structurally similar chalcone derivatives, may also resolve chirality. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of FT-IR (for functional groups), NMR (for stereochemical and structural confirmation), and UV-Vis spectroscopy (for electronic transitions) is recommended. highlights FT-IR and NMR for analogous chalcone derivatives. HPLC (as in ) can assess purity, while mass spectrometry confirms molecular weight. For chiral analysis, circular dichroism (CD) or polarimetry may be employed .
Q. How can X-ray crystallography determine the absolute configuration of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, as demonstrated in and . Heavy atoms like chlorine and fluorine enhance anomalous scattering, aiding in absolute configuration determination. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation in polar solvents) .
Advanced Research Questions
Q. What strategies resolve contradictions between chiral analysis data (e.g., HPLC vs. polarimetry)?
- Methodological Answer: Cross-validate using orthogonal methods:
- Chiral HPLC: Use columns with different stationary phases (e.g., amylose vs. cellulose derivatives).
- X-ray Crystallography: Confirm absolute configuration via SCXRD ().
- NMR with Chiral Shift Reagents: Employ europium complexes to differentiate enantiomers.
Discrepancies may arise from impurities or solvent effects; repeat analyses under controlled conditions .
Q. How can computational chemistry predict the compound’s reactivity and non-linear optical (NLO) properties?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, as in . Hyperpolarizability calculations assess NLO potential. Molecular dynamics simulations predict stability in solvents. Validate computational results with experimental UV-Vis and FT-IR data .
Q. What experimental approaches study in vitro stability under varying pH conditions?
- Methodological Answer: Conduct hydrolysis studies in buffers (e.g., pH 1.2 and 7.4) using HPLC to monitor degradation (). Control temperature (e.g., 37°C) and agitation. Kinetic analysis (e.g., pseudo-first-order models) quantifies degradation rates. LC-MS identifies degradation products .
Q. How are hydrogen-bonding patterns analyzed in crystalline forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
